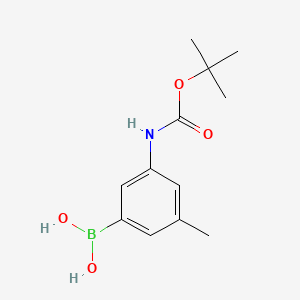

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid

Description

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the meta position and a methyl group at the para position.

Properties

IUPAC Name |

[3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-9(13(16)17)7-10(6-8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGICTYJAEIGXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Borylation: The protected amine is then subjected to borylation using a boronic acid derivative under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

Protodeboronation: Radical initiators and suitable solvents.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Protodeboronation: The corresponding aryl or alkyl compounds without the boronic acid group.

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group provides stability during these reactions and can be easily removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

Position and Nature of Substituents

3-Aminophenylboronic Acid (3APBA) Formula: C₆H₈BNO₂. Molecular Weight: 152.95 g/mol. Substituents: Unprotected amino group (meta). Key Differences: Lacks Boc protection and methyl group. The free amino group increases polarity but reduces stability under acidic conditions. Acts as a fluorophore due to conjugation between the aromatic ring and boronic acid .

(3-(Acetamidomethyl)phenyl)boronic Acid (3AAPBA) Formula: C₉H₁₂BNO₃. Molecular Weight: 200.01 g/mol. Substituents: Acetamidomethyl group (meta). Key Differences: The acetamidomethyl group provides moderate steric hindrance compared to Boc, altering solubility and electronic properties. Like 3APBA, it exhibits fluorophore characteristics .

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic Acid Formula: C₁₁H₁₇BN₂O₄. Molecular Weight: 252.08 g/mol. Substituents: Pyridine ring with Boc-amino (meta) and methyl (ortho). Key Differences: Pyridine’s nitrogen increases Lewis acidity of the boronic acid, enhancing reactivity in cross-coupling reactions compared to phenyl derivatives .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like (3-cyano-5-(trifluoromethyl)phenyl)boronic acid (C₈H₅BF₃NO₂) feature EWGs (cyano, trifluoromethyl), which increase boronic acid’s Lewis acidity, facilitating faster coupling reactions .

- Electron-Donating Groups (EDGs) :

Data Table: Comparative Analysis of Boronic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|

| (3-((tert-Boc)amino)-5-methylphenyl)boronic acid | C₁₂H₁₇BNO₄ | ~251.06 | Boc-amino, 5-methyl | Drug synthesis, bioconjugation |

| 3-Aminophenylboronic acid (3APBA) | C₆H₈BNO₂ | 152.95 | Amino (meta) | Fluorophore, sensor development |

| (3-(Acetamidomethyl)phenyl)boronic acid | C₉H₁₂BNO₃ | 200.01 | Acetamidomethyl (meta) | Biomedical research |

| (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid | C₈H₅BF₃NO₂ | 220.94 | Cyano, trifluoromethyl (meta, para) | High-reactivity coupling reactions |

Biological Activity

(3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, enhancing its utility in drug design.

1. Anticancer Activity

Boronic acids are recognized for their anticancer properties. Research indicates that certain boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| Compound B | MCF-7 | 17.02 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values are yet to be determined.

2. Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They can inhibit bacterial enzymes such as β-lactamases, which are responsible for antibiotic resistance. Studies suggest that derivatives like this compound may enhance the efficacy of existing antibiotics.

Case Study: Inhibition of β-lactamases

A study explored the effectiveness of various boronic acid derivatives against different β-lactamase-producing bacteria. The findings indicated that some derivatives exhibited significant inhibition, suggesting potential as adjuvants in antibiotic therapy.

3. Antiviral Activity

Recent investigations into the antiviral properties of boronic acids have shown promise in targeting viral proteases and polymerases. This mechanism can potentially inhibit viral replication, making these compounds candidates for antiviral drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through the boron atom's Lewis acid properties. This interaction can disrupt cellular processes such as protein degradation pathways and enzyme functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 0.1 | 30 |

| MCF10A | 10 | 85 |

In Vivo Studies

Preclinical models have further validated the compound’s efficacy in reducing tumor growth and metastasis in xenograft models of breast cancer.

Q & A

Q. What are the established synthetic routes for (3-((tert-Butoxycarbonyl)amino)-5-methylphenyl)boronic acid, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Protection of the amino group : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under alkaline conditions to protect the amine functionality .

Boronic acid introduction : Utilize Suzuki-Miyaura coupling or directed ortho-metalation to install the boronic acid group on the aromatic ring. Solvent choice (e.g., THF or DMF) and palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency .

Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>97% by HPLC) .

Key factors affecting yield include temperature control (0–25°C), pH (alkaline conditions for Boc protection), and exclusion of moisture to prevent boronic acid decomposition .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Boc group: tert-butyl protons at δ 1.3–1.5 ppm (singlet) and carbonyl carbon at ~155 ppm .

- Boronic acid: B–O vibrations at ~1340 cm⁻¹ in IR .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 238.06 for C₁₁H₁₆BNO₄) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>97%). Mobile phases often use acetonitrile/water with 0.1% formic acid .

Q. How should this boronic acid derivative be stored to maintain stability, and what decomposition products form under suboptimal conditions?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, moisture-free containers. Desiccants like silica gel are recommended to prevent hydrolysis .

- Decomposition Pathways :

- Hydrolysis of the boronic acid group generates phenol derivatives.

- Boc group cleavage under acidic conditions releases CO₂ and forms primary amines, detectable via TLC (Rf shift) or LC-MS .

Advanced Research Questions

Q. What strategies can optimize Suzuki-Miyaura coupling efficiency using this boronic acid when encountering steric hindrance from the tert-butoxycarbonyl group?

- Methodological Answer :

- Catalyst Selection : Bulky ligands like SPhos or RuPhos enhance coupling with sterically hindered aryl halides. Pd(OAc)₂ with SPhos (2–5 mol%) in toluene/water mixtures improves yields .

- Microwave-Assisted Synthesis : Short reaction times (30–60 min) at 80–100°C reduce side reactions .

- Base Optimization : Use Cs₂CO₃ instead of K₂CO₃ to enhance solubility and reaction kinetics .

Q. How does the electron-withdrawing tert-butoxycarbonyl group influence the compound's reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Electronic Effects : The Boc group withdraws electron density via resonance, activating the aryl ring for nucleophilic attack at the para position relative to the boronic acid.

- Experimental Validation : Competitive reactions with fluorinated aryl halides show accelerated substitution rates compared to non-Boc-protected analogs. Kinetic studies (via ¹⁹F NMR) quantify activation effects .

Q. What design considerations are critical when incorporating this boronic acid into PROTAC molecules targeting specific ubiquitin-proteasome pathways?

- Methodological Answer :

- Linker Length/Flexibility : Ethylene glycol or alkyl chains (C3–C6) balance solubility and binding to E3 ligases .

- Boronic Acid as Warhead : The boronic acid moiety binds covalently to proteasome catalytic threonine residues, enhancing target degradation. Confirm binding via competitive assays (e.g., with bortezomib) .

- In Vivo Stability : PEGylation or encapsulation in liposomes mitigates rapid renal clearance observed in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.